Cas no 1240482-95-4 (3-2-(methylamino)ethoxybenzoic acid)

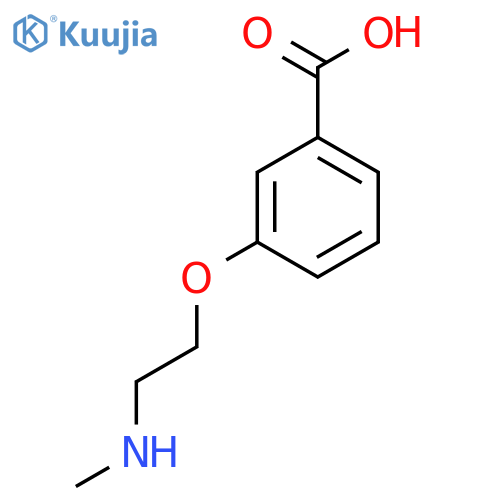

1240482-95-4 structure

商品名:3-2-(methylamino)ethoxybenzoic acid

3-2-(methylamino)ethoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-(methylamino)ethoxy)benzoic acid

- 3-[2-(Methylamino)ethoxy]benzoic acid

- 3-2-(methylamino)ethoxybenzoic acid

-

- インチ: 1S/C10H13NO3/c1-11-5-6-14-9-4-2-3-8(7-9)10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)

- InChIKey: XIKZOEKYGJUXLY-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=C(C(=O)O)C=1)CCNC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 184

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 58.6

3-2-(methylamino)ethoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1070051-5.0g |

3-[2-(methylamino)ethoxy]benzoic acid |

1240482-95-4 | 5g |

$2692.0 | 2023-05-25 | ||

| Enamine | EN300-1070051-0.25g |

3-[2-(methylamino)ethoxy]benzoic acid |

1240482-95-4 | 95% | 0.25g |

$579.0 | 2023-10-28 | |

| Enamine | EN300-1070051-10.0g |

3-[2-(methylamino)ethoxy]benzoic acid |

1240482-95-4 | 10g |

$3992.0 | 2023-05-25 | ||

| Enamine | EN300-1070051-0.1g |

3-[2-(methylamino)ethoxy]benzoic acid |

1240482-95-4 | 95% | 0.1g |

$553.0 | 2023-10-28 | |

| Enamine | EN300-1070051-0.05g |

3-[2-(methylamino)ethoxy]benzoic acid |

1240482-95-4 | 95% | 0.05g |

$528.0 | 2023-10-28 | |

| Enamine | EN300-1070051-0.5g |

3-[2-(methylamino)ethoxy]benzoic acid |

1240482-95-4 | 95% | 0.5g |

$603.0 | 2023-10-28 | |

| Enamine | EN300-1070051-10g |

3-[2-(methylamino)ethoxy]benzoic acid |

1240482-95-4 | 95% | 10g |

$2701.0 | 2023-10-28 | |

| Enamine | EN300-1070051-5g |

3-[2-(methylamino)ethoxy]benzoic acid |

1240482-95-4 | 95% | 5g |

$1821.0 | 2023-10-28 | |

| Enamine | EN300-1070051-1g |

3-[2-(methylamino)ethoxy]benzoic acid |

1240482-95-4 | 95% | 1g |

$628.0 | 2023-10-28 | |

| Enamine | EN300-1070051-2.5g |

3-[2-(methylamino)ethoxy]benzoic acid |

1240482-95-4 | 95% | 2.5g |

$1230.0 | 2023-10-28 |

3-2-(methylamino)ethoxybenzoic acid 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1240482-95-4 (3-2-(methylamino)ethoxybenzoic acid) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 2039-76-1(3-Acetylphenanthrene)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量